N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide
Description
Properties
Molecular Formula |
C11H10N4OS |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H10N4OS/c16-9(8-3-1-2-6-12-8)13-11-15-14-10(17-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,13,15,16) |
InChI Key |
JAQXDSCTRKSCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate to form the thiadiazole ring, followed by coupling with picolinic acid or its derivatives under suitable conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetone, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives .
Scientific Research Applications
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The picolinamide moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from analogs in two key regions:
Thioether Groups (): Compounds like 5e (4-chlorobenzylthio) and 5h (benzylthio) may exhibit increased lipophilicity, affecting membrane permeability .
- Phenoxy Acetamides (): These have flexible ether linkages (e.g., 5e–5m) that may reduce rigidity but improve solubility.
Physicochemical Properties
A comparison of key properties is summarized below:
Key Observations :
- Yields: Phenoxy acetamides () show moderate-to-high yields (68–88%), suggesting robust synthetic routes. The target compound’s yield is unknown but may depend on cyclopropyl introduction efficiency.
- Melting Points : Thioether-substituted analogs () exhibit melting points between 132–170°C, likely influenced by crystallinity from sulfur or halogen substituents. The target’s pyridine ring could lower melting points due to reduced symmetry.
- Lipophilicity : The cyclopropyl group in the target and compound may reduce logP compared to thioether analogs, impacting bioavailability .
Biological Activity
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a thiadiazole ring and a picolinamide moiety , which contribute to its diverse biological activities. The molecular formula is with a molecular weight of 210.26 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of thiadiazole derivatives followed by acylation with picolinamide.
Synthesis Steps:
- Formation of the thiadiazole ring via cyclization reactions.
- Acylation of the thiadiazole with picolinamide.
- Purification through crystallization or chromatography.
Antimicrobial Properties
Numerous studies have indicated that this compound exhibits notable antibacterial and antifungal activities. Preliminary assays have shown effectiveness against various gram-positive and gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Klebsiella pneumoniae | Good antibacterial activity | |
| Staphylococcus aureus | Significant inhibition | |
| Streptococcus mutans | High activity |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways essential for microbial survival. For instance, compounds containing thiadiazole rings are known to interact with bacterial cell wall synthesis and protein synthesis pathways.
Case Studies
-
Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of synthesized thiadiazole derivatives against multiple bacterial strains using the agar diffusion method. The results indicated that this compound showed significant zones of inhibition compared to control compounds . -
Antifungal Efficacy
Another investigation focused on the antifungal properties of the compound against Candida albicans. The results demonstrated that it inhibited fungal growth effectively at low concentrations, suggesting its potential as a therapeutic agent for fungal infections .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other thiadiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Cyclopropylthiadiazole | Contains a thiadiazole ring | Antimicrobial |
| Benzothiadiazole derivatives | Similar heterocyclic structure | Antifungal and anticancer |
| Thiadiazole-based antifungal agents | Contains thiadiazole rings | Specific for fungal targets |
The unique combination of structural elements in this compound may confer distinct biological activities not observed in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
